molecular formula C21H13N3O10 B11557963 4-(4-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid

4-(4-{[(3,5-Dinitrophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid

Cat. No.: B11557963
M. Wt: 467.3 g/mol
InChI Key: UNBNRZGQPGGNBV-UHFFFAOYSA-N
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Description

4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with nitrobenzamido and phenoxy groups, as well as dicarboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of benzene derivatives to introduce nitro groups, followed by amide formation and subsequent coupling reactions to attach the phenoxy and dicarboxylic acid groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while oxidation can produce nitroso derivatives.

Scientific Research Applications

4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially inhibiting enzyme activity or modulating signal transduction pathways. The phenoxy and dicarboxylic acid groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene-4,4’-dicarboxylic acid: Similar in structure but lacks the nitrobenzamido group.

    Phthalic acid: A simpler dicarboxylic acid derivative of benzene.

    Isophthalic acid: Another dicarboxylic acid derivative with different substitution patterns.

Uniqueness

4-[4-(3,5-DINITROBENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to the presence of both nitrobenzamido and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13N3O10

Molecular Weight

467.3 g/mol

IUPAC Name

4-[4-[(3,5-dinitrobenzoyl)amino]phenoxy]phthalic acid

InChI

InChI=1S/C21H13N3O10/c25-19(11-7-13(23(30)31)9-14(8-11)24(32)33)22-12-1-3-15(4-2-12)34-16-5-6-17(20(26)27)18(10-16)21(28)29/h1-10H,(H,22,25)(H,26,27)(H,28,29)

InChI Key

UNBNRZGQPGGNBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=CC(=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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